(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds containing benzothiazole, piperazine, and methanone groups have been extensively investigated for their antimicrobial properties. For example, derivatives synthesized from benzothiazoles and piperazine exhibited variable and modest antimicrobial activities against several bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Another study focused on triazole derivatives incorporating piperazine showed significant inhibition against pathogenic bacteria, suggesting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
In the realm of cancer research, heterocyclic compounds similar to the specified chemical have been synthesized and evaluated for antitumor activities. Some of these compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011). This suggests the potential utility of such compounds in developing new cancer therapeutics.
Enzyme Inhibition and Alzheimer's Disease
The synthesized multifunctional amides, incorporating elements similar to the discussed chemical, have shown moderate enzyme inhibitory potentials and could be explored as therapeutic agents for Alzheimer's disease. These compounds exhibited enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, indicating their potential application in the management of neurodegenerative diseases (Hassan et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways, depending on their specific targets .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-26-16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)27-20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTXCLHZNPCWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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